molecular formula C20H27NO3·ClH B600442 Hetisine hydrochloride CAS No. 149926-20-5

Hetisine hydrochloride

Cat. No.: B600442
CAS No.: 149926-20-5
M. Wt: 365.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of hetisine hydrochloride involves complex chemical reactions due to its intricate structure. The synthetic routes typically start with the extraction of precursor compounds from natural sources, followed by a series of chemical transformations to form the heptacyclic hetisane skeleton. Industrial production methods often involve the use of advanced organic synthesis techniques, including multi-step reactions under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Hetisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the pharmacological properties of the compound .

Scientific Research Applications

Hetisine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hetisine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiarrhythmic effects are attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the heart’s rhythm. The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by affecting various signaling pathways .

Comparison with Similar Compounds

Hetisine hydrochloride is compared with other similar diterpenoid alkaloids, such as lappaconitine and crassicauline A. While all these compounds share a common structural framework, this compound is unique due to its heptacyclic hetisane skeleton and specific pharmacological activities. Similar compounds include:

Properties

IUPAC Name

(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJNFPYTJQUYMD-HNYNTCTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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